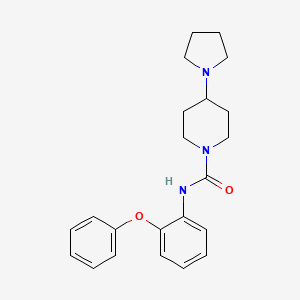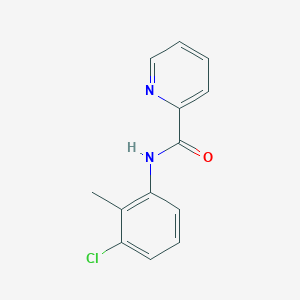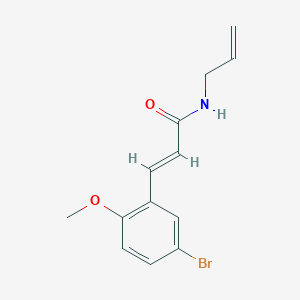![molecular formula C14H20N2O B7646204 1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide, commonly known as MPMP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is widely used in the field of neuroscience. MPMP has been found to have a unique mechanism of action and can be synthesized using various methods.
Wirkmechanismus
MPMP acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward and motivation and is implicated in various neurological disorders, including addiction and schizophrenia. MPMP has been found to block the binding of dopamine to the D3 receptor, thereby reducing the activity of this pathway.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects, primarily in the brain. It has been found to reduce the release of dopamine in the nucleus accumbens, a key component of the mesolimbic pathway. MPMP has also been found to reduce the activity of the prefrontal cortex, which is involved in decision-making and impulse control.
Vorteile Und Einschränkungen Für Laborexperimente
MPMP has several advantages for lab experiments, including its selectivity for the dopamine D3 receptor and its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. However, there are also some limitations to using MPMP in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
For the study of MPMP include its potential use in the treatment of addiction and other neurological disorders, as well as its potential applications in drug discovery.
Synthesemethoden
MPMP can be synthesized using various methods, including the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-methylbenzyl chloride in the presence of a base. The reaction mixture is then purified using column chromatography to obtain pure MPMP. Another method involves the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-methylbenzyl bromide in the presence of a base. The reaction mixture is then purified using recrystallization to obtain pure MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has a wide range of scientific research applications, primarily in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor and can be used to study the role of this receptor in various neurological disorders. MPMP has also been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, making it a potential candidate for the treatment of depression and other mood disorders.
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-5-13(11)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOXQTUAKLRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)


![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)

